Propazine Exhibits 13.5-Fold Lower Listed Species Adverse Effect Likelihood Than Atrazine and Simazine per EPA Biological Evaluation
In the EPA's 2020 draft Biological Evaluation assessing risks to 1,795 federally listed endangered and threatened species, Propazine was found likely to adversely affect only 4% of listed species and 2% of critical habitat. In direct comparison, Atrazine affected 54% of listed species (13.5-fold higher) and Simazine affected 53% of listed species (13.3-fold higher) [1][2]. This differential species impact profile is not predictable from chemical class alone and carries significant implications for regulatory compliance and environmental risk management decisions.
| Evidence Dimension | Percentage of federally listed species likely to be adversely affected |
|---|---|
| Target Compound Data | 4% of listed species; 2% of critical habitat |
| Comparator Or Baseline | Atrazine: 54% of listed species, 40% of critical habitat; Simazine: 53% of listed species, 40% of critical habitat |
| Quantified Difference | Propazine affects 13.5-fold fewer listed species than Atrazine; 13.3-fold fewer than Simazine |
| Conditions | EPA Draft Biological Evaluation (2020); 1,795 listed species assessed under labeled use assumptions; docket EPA-HQ-OPP-2020-0514 |
Why This Matters
This 13.5-fold difference in endangered species risk profile is a decisive factor for environmental impact assessments and regulatory submissions, making propazine procurement essential for studies requiring minimized listed-species exposure liability.
- [1] Bultemeier, B. Triazine EPA Comment Period. UF/IFAS Pesticide Information Office Blog, November 6, 2020. View Source
- [2] EPA. Draft National Level Listed Species Biological Evaluation for Propazine. U.S. Environmental Protection Agency, Docket EPA-HQ-OPP-2020-0514, November 2020. View Source
